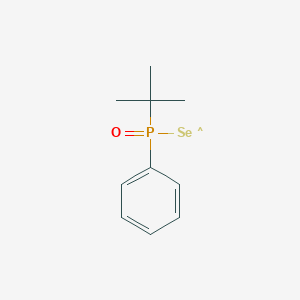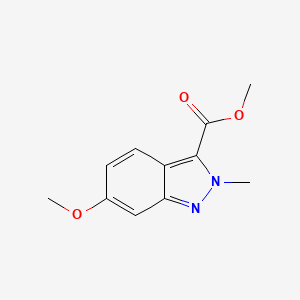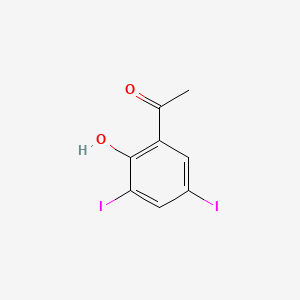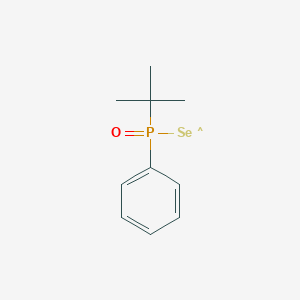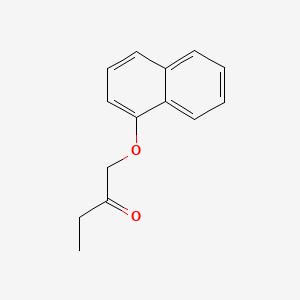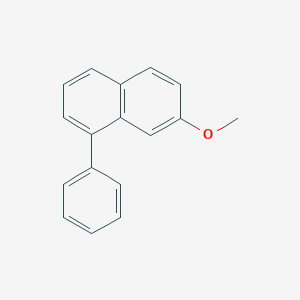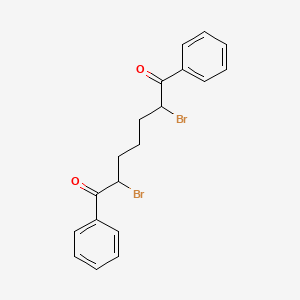![molecular formula C8H11NO2 B13755694 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 49805-33-6](/img/structure/B13755694.png)
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine. Its structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed reactions and the use of electrophilic reagents suggest that these methods could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of the acetyl group.
Substitution: Reaction with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Substitution: Various electrophilic reagents can be used, including halogens and other electrophiles.
Major Products Formed
Epoxides: Formed from oxidation reactions with MCPBA.
Addition Products: Formed from reactions with electrophiles.
Aplicaciones Científicas De Investigación
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of carbocyclic nucleosides and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its effects are mediated through its ability to form stable intermediates and products in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to its acetyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
49805-33-6 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-acetyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h6-7H,2-4H2,1H3 |
Clave InChI |
FKERKUDDIVTGKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2CCC(C2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
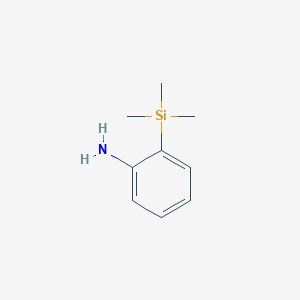
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)


